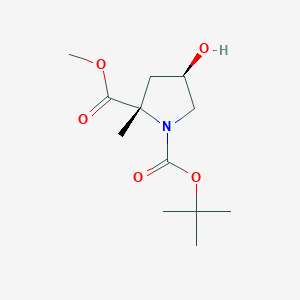
Methyl 2-(pyrrolidin-3-yl)acetate acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(pyrrolidin-3-yl)acetate acetate is an organic compound with the molecular formula C₉H₁₇NO₄ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrrolidin-3-yl)acetate acetate typically involves the esterification of 2-(pyrrolidin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(pyrrolidin-3-yl)acetic acid+methanolacid catalystMethyl 2-(pyrrolidin-3-yl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Methyl 2-(pyrrolidin-3-yl)acetate acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(pyrrolidin-3-yl)acetate acetate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, the compound may act as a prodrug, undergoing enzymatic hydrolysis to release the active pyrrolidine derivative. The released pyrrolidine can then interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-(pyrrolidin-2-yl)acetate
- Ethyl 2-(pyrrolidin-3-yl)acetate
- Methyl 2-(pyrrolidin-3-yl)propanoate
Comparison: Methyl 2-(pyrrolidin-3-yl)acetate acetate is unique due to its specific ester group and the position of the pyrrolidine ring. Compared to Methyl 2-(pyrrolidin-2-yl)acetate, it has a different substitution pattern, which can lead to variations in reactivity and biological activity. Ethyl 2-(pyrrolidin-3-yl)acetate has a similar structure but with an ethyl ester group, which can affect its physical properties and reactivity. Methyl 2-(pyrrolidin-3-yl)propanoate has a longer carbon chain, which can influence its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
acetic acid;methyl 2-pyrrolidin-3-ylacetate |
InChI |
InChI=1S/C7H13NO2.C2H4O2/c1-10-7(9)4-6-2-3-8-5-6;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4) |
Clé InChI |
LBQYFSAISGUYAL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC(=O)CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Oxo-4-azaspiro[2.4]heptane-7-carbaldehyde](/img/structure/B8368648.png)


![[4-Amino-1-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-4-pyrazin-2-yl-pyrrolidin-3-yl]methanol](/img/structure/B8368677.png)

![methyl 2-[N-(2-cyclohex-1-enyl)ethylamino]acetate](/img/structure/B8368695.png)
![{6-Chloro-5-[(methylsulfonyl)amino]-3-pyridinyl}boronic acid](/img/structure/B8368696.png)



